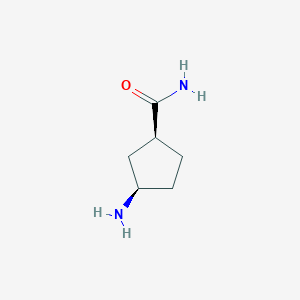
(1S,3R)-3-Aminocyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,3S)-3-aminocyclopentane-1-carboxamide is a chiral compound that features a cyclopentane ring with an amino group and a carboxamide group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of rac-(1R,3S)-3-aminocyclopentane-1-carboxamide typically involves the asymmetric cycloaddition reaction of cyclopentadiene with a chiral source in an N-acylhydroxylamine compound as a chiral inducer. This method builds two chiral centers in the target product. The N-acylhydroxylamine compound can be obtained through a one-step ammonolysis reaction between a chiral hydroxy acid ester and hydroxylamine . The reaction conditions are mild, and the process is efficient, making it suitable for large-scale industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,3S)-3-aminocyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions with carboxylic acids and other carbonyl-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and carboxylic acids for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions include various substituted cyclopentane derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
rac-(1R,3S)-3-aminocyclopentane-1-carboxamide has been extensively studied for its applications in:
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of rac-(1R,3S)-3-aminocyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with target molecules, while the carboxamide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and proteins, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid hydrochloride
- rac-(1R,3S)-3-aminocyclopentane-1-carbonitrile hydrochloride
Uniqueness
rac-(1R,3S)-3-aminocyclopentane-1-carboxamide is unique due to its specific chiral centers and the presence of both amino and carboxamide groups. These structural features make it a versatile compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C6H12N2O |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(1S,3R)-3-aminocyclopentane-1-carboxamide |
InChI |
InChI=1S/C6H12N2O/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H2,8,9)/t4-,5+/m0/s1 |
Clé InChI |
OLHSXPNNEJJDLQ-CRCLSJGQSA-N |
SMILES isomérique |
C1C[C@H](C[C@H]1C(=O)N)N |
SMILES canonique |
C1CC(CC1C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


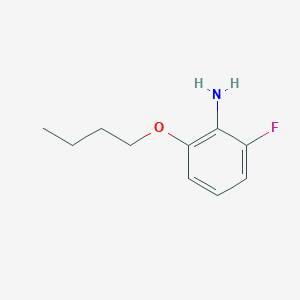
![Benzyl 4-[cyano(4-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B13481905.png)
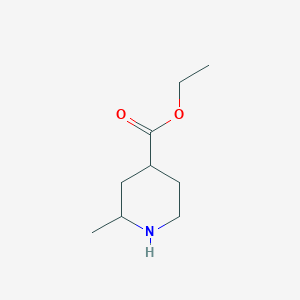
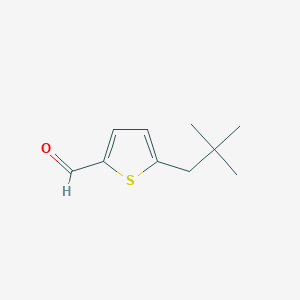
![N-[(5-bromo-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B13481926.png)
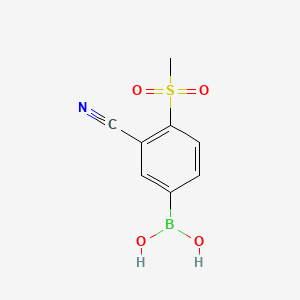
![O-[(3-bromophenyl)methyl]hydroxylamine](/img/structure/B13481936.png)
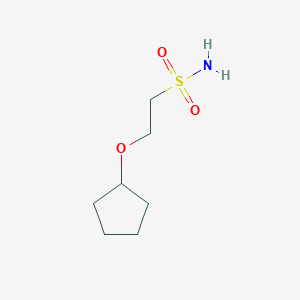
![3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13481954.png)
![3-[3-(Methylsulfanyl)phenyl]propanal](/img/structure/B13481961.png)
![methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]acetate](/img/structure/B13481962.png)
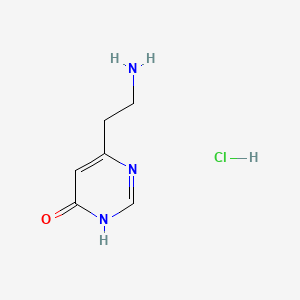
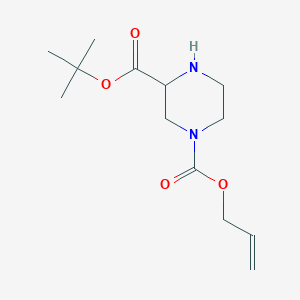
![ethyl 5-[(methylamino)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13481974.png)
